molecular formula C7H4Cl3IO2S B14590834 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene CAS No. 61497-37-8

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene

Cat. No.: B14590834
CAS No.: 61497-37-8
M. Wt: 385.4 g/mol
InChI Key: UBZGCXBPBSJEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, iodine, and a dichloromethanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the chlorination of a benzene ring followed by the introduction of the dichloromethanesulfonyl group and iodination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and iodine makes the benzene ring more susceptible to nucleophilic attack. The dichloromethanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-iodobenzene: Lacks the dichloromethanesulfonyl group, making it less reactive in certain types of reactions.

    1-Bromo-4-(dichloromethanesulfonyl)-2-iodobenzene: Similar structure but with bromine instead of chlorine, which can affect its reactivity and applications.

    4-(Dichloromethanesulfonyl)-2-iodotoluene: Contains a methyl group instead of chlorine, leading to different chemical properties.

Uniqueness

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene is unique due to the combination of chlorine, iodine, and the dichloromethanesulfonyl group on the benzene ring

Properties

CAS No.

61497-37-8

Molecular Formula

C7H4Cl3IO2S

Molecular Weight

385.4 g/mol

IUPAC Name

1-chloro-4-(dichloromethylsulfonyl)-2-iodobenzene

InChI

InChI=1S/C7H4Cl3IO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H

InChI Key

UBZGCXBPBSJEJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.